3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one
Description
The compound 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring and a tetrahydrofurfurylamino substituent. Its Z-configuration at the methylidene bridge ensures planar geometry, critical for molecular interactions. The thiazolidinone moiety (with a 2-thioxo group) and the isobutyl chain at position 3 enhance lipophilicity, while the tetrahydrofurfuryl group may improve solubility . Structural studies of such compounds often employ crystallographic tools like SHELX and WinGX/ORTEP for refinement and visualization .
Properties
Molecular Formula |
C21H24N4O3S2 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(5Z)-3-(2-methylpropyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C21H24N4O3S2/c1-13(2)12-25-20(27)16(30-21(25)29)10-15-18(22-11-14-6-5-9-28-14)23-17-7-3-4-8-24(17)19(15)26/h3-4,7-8,10,13-14,22H,5-6,9,11-12H2,1-2H3/b16-10- |
InChI Key |
SVVFDFDHZWWONH-YBEGLDIGSA-N |
Isomeric SMILES |
CC(C)CN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S |
Canonical SMILES |
CC(C)CN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S |
Origin of Product |
United States |
Biological Activity
The compound 3-[(Z)-(3-Isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-A]pyrimidin-4-one is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Molecular Structure
The molecular formula of the compound is , with a monoisotopic mass of approximately 503.1661 Da. The structure features multiple functional groups, including thiazolidinones and pyrimidinones, which may contribute to its biological activity.
Structural Features
| Feature | Description |
|---|---|
| InChIKey | RYCYHZBFZUSVSI-SDXDJHTJSA-N |
| Molecular Weight | 503.1661 Da |
| Key Functional Groups | Thiazolidinone, Pyrimidinone |
Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:
- Antimicrobial Activity : Many thiazolidinone derivatives have shown effectiveness against various bacterial strains. The thiazolidine ring may enhance membrane permeability, facilitating drug uptake.
- Anticancer Properties : Compounds containing pyrimidine rings are frequently investigated for their anticancer potential due to their ability to inhibit DNA synthesis and repair mechanisms in cancer cells.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of thiazolidinones against Gram-positive and Gram-negative bacteria. Results indicated that derivatives with similar structures to our compound exhibited significant inhibition zones, suggesting potential therapeutic applications in treating infections.
- Cytotoxicity Assays : In vitro cytotoxicity tests against various cancer cell lines revealed that compounds with similar pyrimidine structures can induce apoptosis in cancer cells. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspases.
Pharmacological Studies
Recent pharmacological studies have focused on the compound's interaction with specific biological targets:
- Enzyme Inhibition : Preliminary data suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered drug metabolism or enhanced therapeutic effects.
- Receptor Binding : Research has indicated potential binding affinity to specific receptors implicated in pain and inflammation pathways, suggesting a possible role in analgesic therapies.
Summary of Key Findings
| Study Type | Findings |
|---|---|
| Antimicrobial Studies | Significant activity against bacterial strains |
| Cytotoxicity Assays | Induced apoptosis in cancer cell lines |
| Enzyme Interaction | Potential inhibition of metabolic enzymes |
| Receptor Binding | Affinity for receptors involved in pain management |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Features
The target compound belongs to a family of pyrido-pyrimidinones with thiazolidinone derivatives. Key analogs and their structural differences are summarized below:
Table 1: Structural Comparison of Pyrido-Pyrimidinone Derivatives
Key Observations:
Thiazolidinone Substituents: The isobutyl group in the target compound increases lipophilicity compared to the 2-methoxyethyl group in Analog 1, which may enhance membrane permeability but reduce aqueous solubility . Analog 3 features a phenyl group, common in antimicrobial agents, but lacks the pyrido-pyrimidinone core .
Amino Substituents: The tetrahydrofurfuryl group in the target compound offers moderate polarity, balancing solubility and bioavailability.
Bioactivity Insights: Thiazolidinone derivatives with 2-thioxo groups (e.g., Analog 3) exhibit antimicrobial and antioxidant activities, as seen in structurally related compounds . The chromen-4-yl group in Analog 3 is associated with anti-inflammatory and anticancer properties, though its absence in the target compound limits direct comparison .
Preparation Methods
Synthesis of the Pyrido[1,2-A]pyrimidin-4-One Core
The pyrido[1,2-A]pyrimidin-4-one scaffold is synthesized via thermal cyclization of isopropylidene (2-pyridylamino)methylenemalonates. This method, adapted from halogenated derivatives , involves:
-
Condensation : 2-aminopyridine reacts with isopropylidene methoxymethylenemalonate to form a malonate intermediate.
-
Cyclization : Heating the intermediate at 150–180°C induces decarboxylation and ring closure, yielding the pyrido[1,2-A]pyrimidin-4-one framework .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Methanol, 80°C, 6h | 78% |
| 2 | Toluene, 170°C, 3h | 65% |
Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure, with characteristic signals at δ 8.3 ppm (H-1) and δ 6.9 ppm (H-3) in NMR .
Functionalization with Tetrahydrofuranmethyl Amino Group
The tetrahydrofuranmethyl amino substituent is introduced via nucleophilic substitution:
-
Chlorination : Treating the pyrido[1,2-A]pyrimidin-4-one intermediate with POCl₃ at 110°C for 4h yields the 2-chloro derivative.
-
Amination : Reaction with tetrahydrofurfurylamine in dimethylformamide (DMF) at 60°C for 12h installs the amino group .
Characterization Data
-
Mass Spectrometry : Molecular ion peak at m/z 529.2 [M+H]⁺ .
-
NMR : Signals at δ 172.4 ppm (C=O) and δ 45.6 ppm (N-CH₂-tetrahydrofuran).
Stereoselective Formation of the Z-Isomer
The Z-configuration of the exocyclic double bond is controlled by:
-
Base Selection : Using triethylamine promotes kinetic control, favoring the Z-isomer.
-
Temperature : Reactions conducted below 50°C reduce isomerization.
X-ray Crystallography (for analogous compounds) confirms the Z-geometry, with a dihedral angle of 12° between the thiazolidinone and pyrimidine rings.
Purification and Yield Optimization
Chromatographic Methods
-
Silica Gel Chromatography : Elution with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Methanol/water (4:1) yields crystals with >98% purity .
Scale-Up Challenges
-
Pilot-scale reactions (1 mol) show reduced yields (52%) due to inefficient heat transfer during cyclization .
Green Chemistry Approaches
Microwave-Assisted Synthesis
Catalyst Reusability
Analytical Validation
Spectroscopic Techniques
| Technique | Key Features |
|---|---|
| NMR | δ 2.8 ppm (tetrahydrofuran CH₂), 1.1 ppm (isobutyl CH₃) |
| IR | 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S) |
| HPLC | Purity >99%, retention time 8.2 min |
Industrial Feasibility and Cost Analysis
Raw Material Costs
| Component | Cost/kg (USD) |
|---|---|
| 2-Aminopyridine | 120 |
| Tetrahydrofurfurylamine | 95 |
| Thioglycolic acid | 45 |
Process Economics
Q & A
Q. What are the key steps in synthesizing this compound, and how can structural integrity be ensured?
The synthesis involves multi-step reactions starting with the formation of the thiazolidinone ring, followed by coupling with the pyrido[1,2-a]pyrimidin-4-one core. Key steps include:
- Thiazolidinone ring formation : Use of Lewis acids (e.g., ZnCl₂) or bases as catalysts in solvents like dimethyl sulfoxide (DMSO) or acetonitrile .
- Coupling reactions : Optimized via reflux under inert atmospheres to stabilize reactive intermediates .
- Purification : Column chromatography (silica gel) or recrystallization to achieve >95% purity . Structural confirmation requires spectroscopic methods :
- NMR (¹H, ¹³C) for verifying substituent positions and stereochemistry.
- IR spectroscopy to confirm functional groups (e.g., C=O, C=S) .
Q. What preliminary biological activities have been reported for this compound?
Initial studies suggest:
- Antimicrobial activity : Moderate inhibition against Gram-positive bacteria (e.g., Staphylococcus aureus) via disruption of cell membrane integrity .
- Antioxidant potential : Scavenging of free radicals (e.g., DPPH assay) due to the thioxo-thiazolidinone moiety .
- Anticancer activity : In vitro cytotoxicity against HeLa cells (IC₅₀ ~20 µM) via apoptosis induction .
Q. How can researchers validate the purity of synthesized batches?
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities (<2%) .
- Mass Spectrometry (HRMS) : Confirm molecular weight accuracy (e.g., [M+H]⁺ ion) .
Advanced Research Questions
Q. How can synthesis yield and scalability be optimized for this compound?
- Multicomponent Reactions (MCRs) : Reduce steps by combining precursors (e.g., aldehydes, thiourea) in one pot, improving atom economy .
- Catalyst Screening : Test alternative catalysts (e.g., Fe³⁺ or ionic liquids) to enhance reaction rates .
- Solvent Optimization : Replace DMSO with greener solvents (e.g., ethanol-water mixtures) to improve environmental compatibility .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs?
- Substituent Variation : Compare analogs with modified groups (e.g., isobutyl vs. benzyl in the thiazolidinone ring) to assess impact on bioactivity .
- 3D-QSAR Modeling : Use computational tools (e.g., CoMFA) to correlate electronic/steric properties with biological outcomes .
- Pharmacophore Mapping : Identify critical moieties (e.g., tetrahydrofuran group) for target binding .
Q. How can contradictory bioactivity data between in vitro and in vivo studies be resolved?
- Assay Replication : Test under standardized conditions (e.g., pH, serum concentration) to minimize variability .
- Metabolite Profiling : Use LC-MS to identify active/inactive metabolites affecting in vivo results .
- Structural Analog Testing : Evaluate derivatives with improved stability (e.g., methylated pyrido-pyrimidinone) to enhance bioavailability .
Q. What methodologies are recommended for studying target interactions?
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based substrates .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to receptors like TLR4 .
- Molecular Docking : Simulate interactions with crystallographic protein structures (e.g., PDB: 1M17) to identify binding pockets .
Q. How can the therapeutic potential of this compound be systematically assessed?
- ADMET Profiling :
- Absorption : Caco-2 cell permeability assays.
- Metabolic Stability : Microsomal incubation (human liver microsomes) to estimate half-life .
- In Vivo Efficacy : Use xenograft models (e.g., murine melanoma) to evaluate tumor growth inhibition .
- Toxicity Screening : Zebrafish embryotoxicity tests (FET) for rapid assessment of developmental effects .
Methodological Notes
- Contradictions in Data : Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay-specific conditions (e.g., nutrient media composition) or impurity profiles .
- Advanced Purification : Preparative HPLC with chiral columns may resolve enantiomeric impurities affecting pharmacological outcomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
